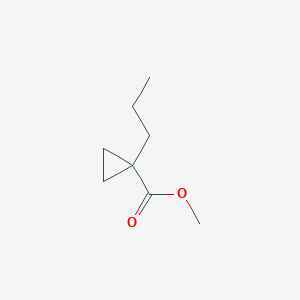

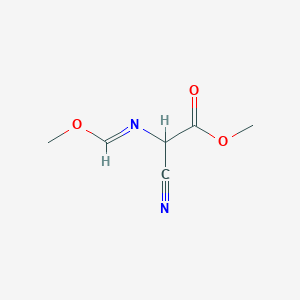

![molecular formula C13H11N3O B017688 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 914918-69-7](/img/structure/B17688.png)

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Übersicht

Beschreibung

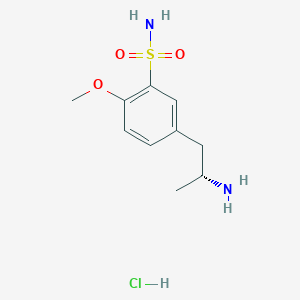

Glyburide potassium salt, also known as glibenclamide potassium salt, is a sulfonylurea compound primarily used in the treatment of type 2 diabetes mellitus. It functions by stimulating the release of insulin from pancreatic beta cells, thereby helping to control blood glucose levels. This compound is particularly useful for patients who cannot be managed with first-line therapies such as metformin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Glyburid-Kalium-Salz beinhaltet die Reaktion von Glyburid mit Kaliumhydroxid. Glyburid selbst wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 5-Chlor-2-methoxybenzoesäure mit 2-Aminoethanol zur Bildung eines Zwischenprodukts beinhaltet, das dann mit Cyclohexylisocyanat und Benzolsulfonylchlorid zu Glyburid umgesetzt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Glyburid-Kalium-Salz beinhaltet typischerweise die großtechnische Synthese von Glyburid, gefolgt von dessen Umwandlung in die Kaliumsalzform. Diese Umwandlung wird durch Reaktion von Glyburid mit einer stöchiometrischen Menge an Kaliumhydroxid in einem geeigneten Lösungsmittel erreicht, gefolgt von Kristallisations- und Reinigungsschritten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glyburid-Kalium-Salz unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Glyburid kann zu hydroxylierten Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Glyburid kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Sulfonylharnstoffanteil.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Hydroxylierte Glyburid-Derivate.

Reduktion: Reduzierte Glyburid-Derivate.

Substitution: Substituierte Glyburid-Derivate mit modifizierten Sulfonylharnstoffgruppen.

Wissenschaftliche Forschungsanwendungen

Glyburid-Kalium-Salz hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zur Chemie und Reaktivität von Sulfonylharnstoffen verwendet.

Biologie: In der Forschung zur Insulinsekretion und Pankreas-Betazellfunktion eingesetzt.

Medizin: Untersucht auf sein Potenzial zur Behandlung anderer Erkrankungen wie akute Verletzungen des zentralen Nervensystems und Herz-Kreislauf-Erkrankungen.

Industrie: Zur Entwicklung neuer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt, um die Bioverfügbarkeit und die therapeutische Wirksamkeit zu verbessern

5. Wirkmechanismus

Glyburid-Kalium-Salz entfaltet seine Wirkung, indem es an die ATP-empfindlichen Kaliumkanäle (K_ATP) an Pankreas-Betazellen bindet und diese hemmt. Diese Hemmung führt zum Schließen dieser Kanäle, was zu einer Depolarisation der Zellmembran und der anschließenden Öffnung spannungsabhängiger Kalziumkanäle führt. Der Einstrom von Kalziumionen löst die Exozytose von Insulin-haltigen Granula aus und erhöht so die Insulinsekretion. Das primäre molekulare Ziel ist die Sulfonylharnstoff-Rezeptor 1 (SUR1)-Untereinheit des K_ATP-Kanals .

Ähnliche Verbindungen:

Glipizid: Ein weiterer Sulfonylharnstoff zur Behandlung von Typ-2-Diabetes, jedoch mit einer kürzeren Wirkdauer im Vergleich zu Glyburid.

Glimepirid: Ein Sulfonylharnstoff der dritten Generation mit einer längeren Wirkdauer und einem geringeren Risiko einer Hypoglykämie.

Einzigartigkeit von Glyburid-Kalium-Salz: Glyburid-Kalium-Salz ist aufgrund seiner hohen Potenz und langen Wirkdauer einzigartig. Es ist auch bekannt für seine Fähigkeit, stabile Komplexe mit verschiedenen Hilfsstoffen zu bilden, wodurch seine Löslichkeit und Bioverfügbarkeit verbessert werden. Darüber hinaus hat sich gezeigt, dass Glyburid unter bestimmten Bedingungen kardioprotektive Wirkungen hat, was bei anderen Sulfonylharnstoffen nicht häufig beobachtet wird .

Wirkmechanismus

Glyburide potassium salt exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion. The primary molecular target is the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channel .

Vergleich Mit ähnlichen Verbindungen

Glipizide: Another sulfonylurea used to treat type 2 diabetes, but with a shorter duration of action compared to glyburide.

Glimepiride: A third-generation sulfonylurea with a longer duration of action and a lower risk of hypoglycemia.

Tolbutamide: A first-generation sulfonylurea with a shorter half-life and less potency compared to glyburide.

Uniqueness of Glyburide Potassium Salt: Glyburide potassium salt is unique due to its high potency and long duration of action. It is also known for its ability to form stable complexes with various excipients, enhancing its solubility and bioavailability. Additionally, glyburide has been shown to have cardioprotective effects in certain conditions, which is not commonly observed with other sulfonylureas .

Eigenschaften

IUPAC Name |

1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYMCBRGMDRAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399990 | |

| Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120889-04-5 | |

| Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

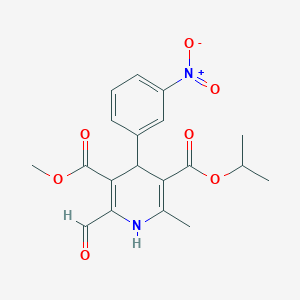

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

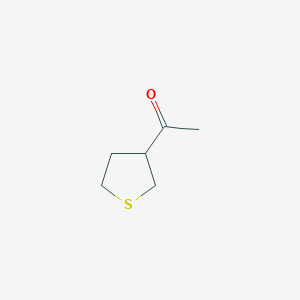

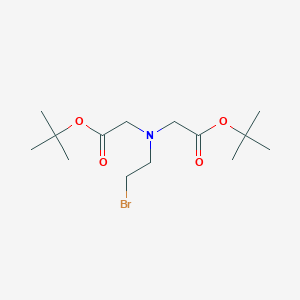

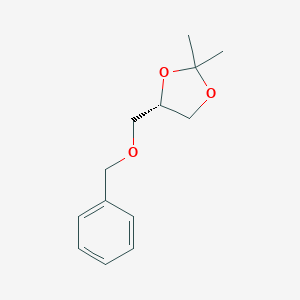

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxycalix[6]arene](/img/structure/B17606.png)

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)